molecular formula C8H14N4O3 B14246812 5-(3-Azidopropylamino)-5-oxopentanoic acid CAS No. 510758-33-5

5-(3-Azidopropylamino)-5-oxopentanoic acid

Cat. No.: B14246812
CAS No.: 510758-33-5
M. Wt: 214.22 g/mol
InChI Key: UPZALMCPRFZBAD-UHFFFAOYSA-N
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Description

5-(3-Azidopropylamino)-5-oxopentanoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity. This compound contains an azide group, which is known for its versatility in click chemistry, making it a valuable building block in synthetic chemistry and bioconjugation applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Azidopropylamino)-5-oxopentanoic acid typically involves the reaction of 3-azidopropylamine with a suitable carbonyl compound. One common method is the reaction of 3-azidopropylamine with a carbonylimidazole derivative, followed by hydrolysis to yield the desired product . The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Azidopropylamino)-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The azide group can participate in nucleophilic substitution reactions, particularly in click chemistry applications.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions (click chemistry).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Triazole derivatives in click chemistry reactions.

Scientific Research Applications

5-(3-Azidopropylamino)-5-oxopentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Azidopropylamino)-5-oxopentanoic acid primarily involves its reactivity with other molecules through its azide group. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process widely used in click chemistry. This reactivity allows the compound to be used in various applications, including the modification of biomolecules and the synthesis of complex molecular architectures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Azidopropylamino)-5-oxopentanoic acid is unique due to its combination of an azide group and a carbonyl group, which provides it with versatile reactivity and makes it suitable for a wide range of applications in synthetic chemistry, bioconjugation, and materials science.

Properties

CAS No.

510758-33-5

Molecular Formula

C8H14N4O3

Molecular Weight

214.22 g/mol

IUPAC Name

5-(3-azidopropylamino)-5-oxopentanoic acid

InChI

InChI=1S/C8H14N4O3/c9-12-11-6-2-5-10-7(13)3-1-4-8(14)15/h1-6H2,(H,10,13)(H,14,15)

InChI Key

UPZALMCPRFZBAD-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NCCCN=[N+]=[N-])CC(=O)O

Origin of Product

United States

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